7-Fluoroquinolin-4-amine

説明

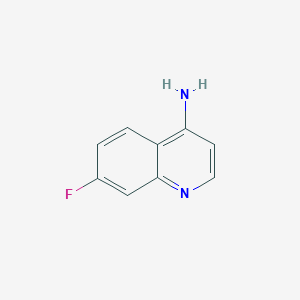

7-Fluoroquinolin-4-amine is a chemical compound derived from quinolineThe incorporation of a fluorine atom into the quinoline ring enhances its biological activity and provides unique properties that make it valuable for scientific research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-4-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms in quinoline with fluorine. This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of organometallic compounds and cross-coupling reactions to introduce the fluorine atom into the quinoline ring .

化学反応の分析

Types of Reactions: 7-Fluoroquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological and chemical properties .

科学的研究の応用

Antimalarial Activity

7-Fluoroquinolin-4-amine and its derivatives have demonstrated promising antimalarial properties. Research indicates that compounds within this class can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Novel derivatives have been synthesized that exhibit comparable or superior activity to traditional antimalarials like chloroquine, particularly against drug-resistant strains of the parasite . The mechanism is believed to involve interference with the parasite's heme detoxification pathway, similar to other quinoline-based drugs.

Antiprotozoal Properties

In addition to antimalarial activity, this compound has shown potential against other protozoan infections. Studies have reported its effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. Some derivatives were found to possess moderate antitrypanosomal activity, indicating their potential as leads for developing new treatments for protozoal diseases .

Antiviral Applications

Recent investigations have explored the antiviral properties of this compound derivatives against various viruses, including HIV. Certain compounds have been identified as non-nucleoside inhibitors of HIV-1, suggesting a mechanism that disrupts viral replication . This application is particularly relevant given the ongoing need for effective antiviral therapies.

Cancer Research

The quinoline scaffold, including this compound, has been studied for its anticancer properties. Some derivatives have shown selective cytotoxicity against cancer cell lines, indicating potential as anticancer agents. For instance, modifications to the quinoline structure can enhance its ability to inhibit tumor cell proliferation by disrupting DNA synthesis .

Synthesis and Chemical Applications

The compound serves as an important building block in synthetic organic chemistry. Its unique structure allows for further modifications that can lead to the development of more complex molecules with tailored biological activities. Techniques such as nucleophilic substitution reactions are commonly employed to synthesize various derivatives that retain or enhance the desired pharmacological effects .

Material Science

Beyond biological applications, this compound has been investigated for its potential use in material science. Its unique electronic properties make it suitable for developing advanced materials with specific functionalities, such as sensors or electronic devices.

Table 1: Summary of Biological Activities

Table 2: Synthetic Pathways

作用機序

The mechanism of action of 7-Fluoroquinolin-4-amine involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to bacterial cell death .

類似化合物との比較

- Norfloxacin

- Pefloxacin

- Ciprofloxacin

- Ofloxacin

Comparison: 7-Fluoroquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Compared to other fluoroquinolones, it may exhibit different levels of antibacterial activity and spectrum of action. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .

生物活性

7-Fluoroquinolin-4-amine is a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial agent. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fluorine atom at the 7-position and an amine group at the 4-position of the quinoline ring. This specific substitution pattern enhances its biological activity, making it a valuable compound in drug development.

The primary mechanism of action for this compound involves its interaction with bacterial enzymes critical for DNA synthesis, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for maintaining DNA topology during replication and transcription.

- Target Enzymes : The compound binds to the enzyme-DNA complex, stabilizing DNA strand breaks induced by these enzymes.

- Biochemical Pathways : By inhibiting these enzymes, this compound disrupts bacterial DNA replication, ultimately leading to cell death.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound achieves high serum concentrations with lower minimum inhibitory concentrations (MICs), making it effective against various bacterial strains. The compound's stability under physiological conditions further supports its potential as a therapeutic agent.

Biological Activity Overview

The biological activities of this compound extend beyond antibacterial effects. Research has shown potential applications in antiviral and anticancer therapies:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against a range of Gram-positive and Gram-negative bacteria. |

| Antiviral | Investigated for activity against viral pathogens through enzyme inhibition. |

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines by interfering with cellular processes. |

Antimicrobial Efficacy

A study demonstrated that this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics. The compound's ability to penetrate bacterial membranes enhances its efficacy.

Antiviral Potential

In vitro studies indicated that this compound could inhibit the replication of certain viruses by targeting viral polymerases. This suggests a potential role in developing antiviral therapies, particularly against RNA viruses.

Anticancer Activity

Research involving various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The compound's ability to disrupt mitochondrial function was also noted, contributing to its anticancer properties.

Biochemical Analysis

The biochemical properties of this compound include:

- Interaction with Enzymes : It shows strong binding affinity to bacterial DNA-gyrase, inhibiting its function.

- Cellular Effects : Alters cell signaling pathways, affecting gene expression and cellular metabolism.

- Temporal Stability : The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature.

特性

IUPAC Name |

7-fluoroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTMOJNRHULDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589051 | |

| Record name | 7-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-49-0 | |

| Record name | 7-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。